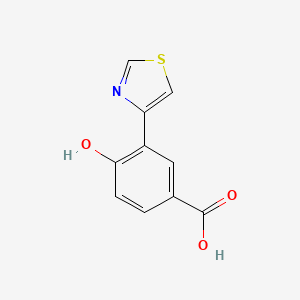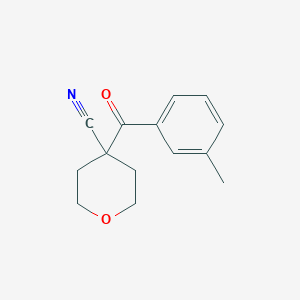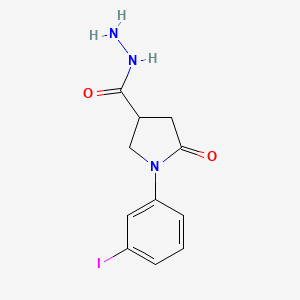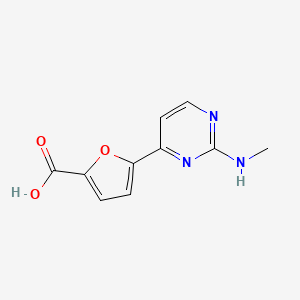
4-Hydroxy-3-(thiazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(thiazol-4-yl)benzoic acid is an organic compound with the molecular formula C10H7NO3S. It features a benzoic acid core substituted with a hydroxyl group and a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid core. One common method includes the reaction of 4-hydroxybenzoic acid with thiazole derivatives under specific conditions. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to optimize the production efficiency .
化学反応の分析
Types of Reactions: 4-Hydroxy-3-(thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoquinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
4-Hydroxy-3-(thiazol-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Hydroxy-3-(thiazol-4-yl)benzoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can participate in binding to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes or block receptor sites, leading to therapeutic effects such as antimicrobial or anticancer activity .
類似化合物との比較
4-Hydroxybenzoic acid: A simpler analog without the thiazole ring, used in the synthesis of parabens.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit diverse biological activities
Uniqueness: 4-Hydroxy-3-(thiazol-4-yl)benzoic acid is unique due to the combination of the hydroxyl group, benzoic acid core, and thiazole ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H7NO3S |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
4-hydroxy-3-(1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9-2-1-6(10(13)14)3-7(9)8-4-15-5-11-8/h1-5,12H,(H,13,14) |
InChIキー |
VSEGFVZYMXQVDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CSC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)


![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)








![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
